molecular formula C24H27N3O4 B2840593 4-(4-(benzyloxy)phenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021218-10-9

4-(4-(benzyloxy)phenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2840593
CAS No.: 1021218-10-9
M. Wt: 421.497
InChI Key: JQYAWMHIEJIKQL-UHFFFAOYSA-N
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Description

4-(4-(Benzyloxy)phenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine-2,5-dione core. This bicyclic system is substituted at the 4-position with a 4-(benzyloxy)phenyl group and at the 6-position with a 3-ethoxypropyl chain. The benzyloxy group introduces aromatic bulk and lipophilicity, while the 3-ethoxypropyl substituent contributes to conformational flexibility. Such structural features are critical for modulating physicochemical properties (e.g., solubility, melting point) and biological interactions, as seen in related dihydropyrimidinone derivatives .

Properties

IUPAC Name

6-(3-ethoxypropyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-2-30-14-6-13-27-15-20-21(23(27)28)22(26-24(29)25-20)18-9-11-19(12-10-18)31-16-17-7-4-3-5-8-17/h3-5,7-12,22H,2,6,13-16H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYAWMHIEJIKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(benzyloxy)phenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the benzyloxyphenyl and ethoxypropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-(benzyloxy)phenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

  • Anticancer Activity : Pyrrolopyrimidine derivatives are noted for their ability to inhibit cancer cell proliferation. Studies have shown that modifications on the pyrrolopyrimidine framework can enhance anticancer efficacy by targeting specific molecular pathways involved in tumor growth and metastasis .
  • Antimicrobial Properties : Research indicates that related compounds exhibit significant antimicrobial activity against various bacterial strains. The presence of the benzyloxy group may enhance membrane permeability, allowing for better interaction with microbial targets .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators involved in chronic inflammatory diseases .
  • Antioxidant Activities : There is evidence suggesting that pyrrolopyrimidine derivatives possess antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .

Synthetic Methodologies

The synthesis of 4-(4-(benzyloxy)phenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves several key steps:

  • Starting Materials : The synthesis typically begins with readily available precursors such as substituted phenols and ethyl propionate.
  • Reaction Conditions : Various synthetic routes have been explored including microwave-assisted synthesis and traditional heating methods to optimize yield and purity of the final product .
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Case Studies

Several case studies highlight the effectiveness of this compound in therapeutic applications:

  • Anticancer Studies : A study demonstrated that derivatives of pyrrolopyrimidine exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Efficacy : Another investigation reported that specific derivatives showed MIC values comparable to standard antibiotics against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-(4-(benzyloxy)phenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrrolo[3,4-d]pyrimidine-2,5-dione core but differing in substituents. Key differences in functional groups, physical properties, and inferred biological activity are highlighted.

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physical Property Comparison

Compound Name 4-Position Substituent 6-Position Substituent Melting Point (°C) Key Functional Groups (FTIR) Reference
Target Compound 4-(Benzyloxy)phenyl 3-Ethoxypropyl Not reported Aromatic C-O, ether (C-O-C), NH, C=O -
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-analog (4j) 2-Hydroxyphenyl 4-Methoxyphenyl ±220 OH (3640 cm⁻¹), NH (3455 cm⁻¹), C=O
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-analog 4-Chlorophenyl 4-Methoxybenzyl Not reported Cl (aromatic), C-O (methoxy), C=O
Key Observations:

Hydrogen Bonding Capacity : Compound 4j (2-hydroxyphenyl substituent) exhibits strong hydrogen bonding due to the -OH group (FTIR: 3640 cm⁻¹), which is absent in the target compound’s benzyloxy group. This difference may reduce aqueous solubility compared to 4j .

Lipophilicity : The target compound’s benzyloxy and 3-ethoxypropyl groups enhance lipophilicity relative to 4j’s polar hydroxyphenyl group. This could improve membrane permeability but reduce water solubility.

Biological Activity

The compound 4-(4-(benzyloxy)phenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class of heterocyclic compounds. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound based on existing research findings.

  • Molecular Formula : C24H27N3O4
  • Molecular Weight : 421.497 g/mol
  • CAS Number : 1021218-10-9
  • IUPAC Name : 6-(3-ethoxypropyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione

Pyrrolopyrimidines exhibit their biological effects through various mechanisms. The specific mechanism for this compound has not been extensively detailed in the literature but can be inferred from related compounds in the class. Generally, these compounds may act by inhibiting key enzymes involved in cellular processes or by modulating receptor activity.

Anticancer Activity

Research indicates that pyrrolopyrimidine derivatives possess significant anticancer properties. A study highlighted that certain derivatives exhibit selective cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound discussed here may share similar mechanisms due to its structural similarities with other active pyrrolopyrimidines .

Anti-inflammatory Effects

Pyrrolopyrimidines have also shown promising anti-inflammatory activity. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrrolopyrimidines have been documented extensively. Compounds within this class have demonstrated effectiveness against various bacterial strains, including multi-resistant strains of Escherichia coli and Staphylococcus aureus. The compound may exhibit similar antimicrobial activity based on its structural features .

Case Studies and Research Findings

  • Anticancer Studies : Several studies have assessed the cytotoxic effects of pyrrolopyrimidines on cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against breast and lung cancer cells.
  • Anti-inflammatory Research : In vivo studies demonstrated that pyrrolopyrimidine derivatives reduced edema in animal models of inflammation by inhibiting inflammatory mediators.
  • Antimicrobial Evaluation : A series of synthesized pyrrolopyrimidines were tested against bacterial strains, with some showing effective inhibition at concentrations as low as 10 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against breast and lung cancer cells
Anti-inflammatoryReduced edema and inhibition of cytokines
AntimicrobialEffective against E. coli and S. aureus

Q & A

Q. How to analyze structure-activity relationships (SAR) for derivatives targeting enzyme inhibition (e.g., PARP or kinases)?

  • Methodology: Synthesize analogs with modified substituents (e.g., replacing benzyloxy with methoxy or halogens). Test inhibitory activity via enzyme assays (e.g., PARP1 inhibition kits) and correlate with computational docking (AutoDock Vina) to identify key binding residues . Compare IC₅₀ values across analogs to establish SAR trends .

Q. How to resolve conflicting bioactivity data in different cellular models (e.g., cytotoxicity vs. neuroprotection)?

  • Methodology: Validate assay conditions (e.g., cell line specificity, passage number, and serum concentration). Use orthogonal assays: MTT for cytotoxicity, ROS detection for oxidative stress, and Western blotting for apoptosis markers (e.g., caspase-3). Control for metabolic interference (e.g., ethoxypropyl group degradation) via HPLC metabolite profiling .

Q. What computational approaches predict the compound’s pharmacokinetics and target selectivity?

  • Methodology: Perform molecular dynamics (MD) simulations (GROMACS) to assess membrane permeability. Use SwissADME to predict logP, solubility, and CYP450 interactions. For selectivity, compare docking scores across homologous targets (e.g., PARP1 vs. PARP2) .

Q. How to assess stability under physiological conditions (pH, temperature)?

  • Methodology: Conduct accelerated stability studies: incubate in PBS (pH 7.4) at 37°C for 48 hours. Monitor degradation via LC-MS and identify breakdown products (e.g., benzyl alcohol from benzyloxy cleavage). Adjust formulation with cyclodextrins or liposomes to enhance stability .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Methodology: Address solvent scalability (replace THF with 2-MeTHF for safer processing) and optimize catalyst recovery. Use continuous flow reactors for exothermic steps. Purify via recrystallization instead of column chromatography to reduce costs .

Q. How to elucidate the compound’s mechanism of action when initial target screens are inconclusive?

  • Methodology: Combine proteomics (thermal shift assays) and transcriptomics (RNA-seq) to identify differentially expressed pathways. Validate hits via CRISPR/Cas9 knockout models. Use SPR (surface plasmon resonance) for direct binding studies .

Q. What formulation strategies improve bioavailability for in vivo studies?

  • Methodology: Test solubility in co-solvents (PEG400/Cremophor EL) or nanoemulsions. For oral administration, use enteric-coated capsules to bypass gastric degradation. Measure plasma concentrations via LC-MS/MS after IV and PO dosing in rodents .

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